3-Pyridinecarboxamide, 2-amino-N-phenyl-
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Overview
Description
3-Pyridinecarboxamide, 2-amino-N-phenyl- is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The general structure of these compounds is RNC(=O)R’, where R is benzene and R’ is an aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-amino-N-phenyl- typically involves the reaction of 3-pyridinecarboxaldehyde with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 2-amino-N-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinecarboxylic acids, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3-Pyridinecarboxamide, 2-amino-N-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2-amino-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: A derivative of nicotinamide with similar chemical properties.
Nicotinaldehyde: Another pyridine derivative with distinct chemical reactivity.
Uniqueness
3-Pyridinecarboxamide, 2-amino-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51071-50-2 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-amino-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16) |
InChI Key |
APYCULMNNNDZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N |
Origin of Product |
United States |
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